molecular formula C26H20N2O6S2 B13144968 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid CAS No. 99815-52-8

2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid

Cat. No.: B13144968
CAS No.: 99815-52-8
M. Wt: 520.6 g/mol
InChI Key: SRQLSMYLXLDLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its unique electronic properties and is widely used in various scientific and industrial applications, particularly in the fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings .

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring system coordinate with metal ions, forming stable complexes. This chelation process is crucial for its applications in metal ion detection and catalysis . The sulfonic acid groups enhance the solubility of the compound in aqueous solutions, making it suitable for various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid is unique due to its combination of methyl, phenyl, and sulfonic acid groups. This combination imparts distinct electronic properties and solubility characteristics, making it highly versatile for various applications .

Properties

CAS No.

99815-52-8

Molecular Formula

C26H20N2O6S2

Molecular Weight

520.6 g/mol

IUPAC Name

2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid

InChI

InChI=1S/C26H20N2O6S2/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34)

InChI Key

SRQLSMYLXLDLLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)O)C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.